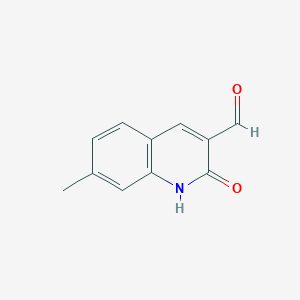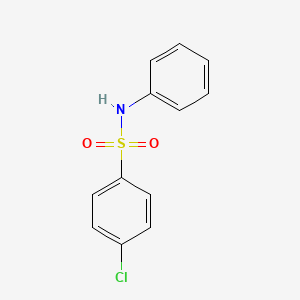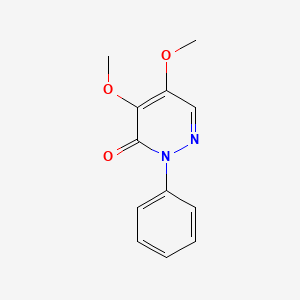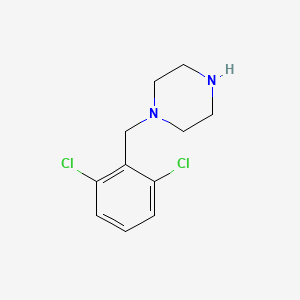![molecular formula C20H18N2O2 B1332541 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 433963-38-3](/img/structure/B1332541.png)
1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde" is a complex molecule that appears to be derived from indole-3-carbaldehyde, a versatile building block in organic synthesis. Indole-3-carbaldehyde itself has been studied for various reactions and applications, including as a tyrosinase inhibitor , in the synthesis of trisubstituted indoles , and in the generation of nitrones and subsequent cycloaddition reactions .
Synthesis Analysis
The synthesis of related indole derivatives often involves reactions with electrophilic or nucleophilic reagents. For instance, indol-3-yl-carbaldehyde oximes react with electrophilic alkenes/alkynes to afford isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process . Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react regioselectively at the 2-position with various nucleophiles, leading to 2,3,6-trisubstituted indoles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound likely features a fused indole system, as seen in the synthesis of 1,8-dihydropyrrolo[2,3-b]indoles from indole-3-carbaldehyde . The presence of a 2,3-dihydro-indolyl group suggests a partially saturated indole ring, which could influence the compound's reactivity and electronic properties.
Chemical Reactions Analysis
Indole-3-carbaldehyde derivatives can undergo various chemical reactions. For example, treatment with epichlorohydrin can lead to aldehydes with an oxirane ring, which can further react with active methylene compounds to give crotonic condensation products . These reactions demonstrate the reactivity of the aldehyde group and the potential for ring-opening or heterocyclization under different conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde" are not detailed in the provided papers, indole-3-carbaldehyde itself is known to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential biological activity . The aldehyde group is crucial for this activity, and modifications to the indole core can lead to a variety of physical and chemical properties, depending on the substituents and structural changes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Indole Derivatives : A study by Vijaya Laxmi & Rajitha (2010) involved synthesizing derivatives of 1H-indole-3-carbaldehyde and testing their antimicrobial activities. The compounds showed good antifungal activity against C. albicans and C. rugosa and moderate activity against bacteria like B. subtilis, S. aureus, and E. coli (Vijaya Laxmi & Rajitha, 2010).
Biological Evaluation
- Synthesis and Biological Evaluation of Indole Derivatives : Muralikrishna et al. (2014) synthesized and characterized indole derivatives for biological activity. The compounds were screened for antimicrobial activity using the agar disc diffusion method (Muralikrishna et al., 2014).
Reaction Studies
- Studies on Reaction with Active Methylene Compounds : Suzdalev & Den’kina (2011) investigated the reaction of indole-3-carbaldehyde with epichlorohydrin and further reactions with other compounds. This research contributes to understanding the chemical properties and potential applications of similar indole derivatives (Suzdalev & Den’kina, 2011).
Synthesis Techniques
- Synthesis of 1,2-dihydro-3H-indol-3-ones : Bourlot et al. (1994) explored the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes for synthesizing 1,2-dihydro-3H-indol-3-ones, shedding light on novel synthesis methods relevant to similar compounds (Bourlot et al., 1994).
Anticancer Activity
- Multi-Functionalized Synthesis of N-Arylated Indole Derivatives : A study by Anwar et al. (2023) demonstrated the synthesis of indole-derived benzimidazoles and benzothiazoles, showing efficacy as anti-cancer agents. This indicates potential medicinal applications of similar indole compounds (Anwar et al., 2023).
Catalytic Applications
- Synthesis of Palladacycles and Catalytic Applications : Research by Singh et al. (2017) on synthesizing palladacycles from indole-3-carbaldehyde derivatives showed applications as catalysts for chemical reactions, suggesting potential industrial applications (Singh et al., 2017).
Tyrosinase Inhibition
- Tyrosinase Inhibition by Indole-3-carbaldehyde : Shimizu et al. (2003) isolated indole-3-carbaldehyde as a tyrosinase inhibitor from fungus YL185, indicating its potential in melanin inhibition and cosmetic applications (Shimizu et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-17(13-23)16-7-3-5-9-19(16)22(14)12-20(24)21-11-10-15-6-2-4-8-18(15)21/h2-9,13H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCBRHYERQRUGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354824 |
Source


|
| Record name | 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
433963-38-3 |
Source


|
| Record name | 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

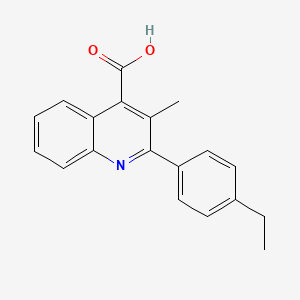
![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)


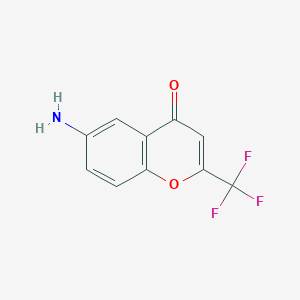
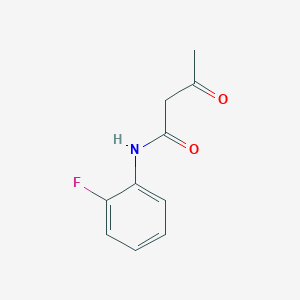
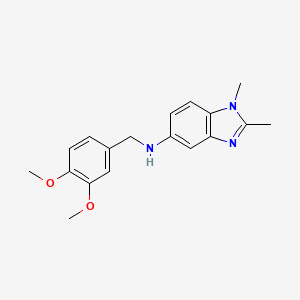
![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
